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Compound of Interest

Compound Name: m-PEG11-OH

Cat. No.: B3116480 Get Quote

For researchers, scientists, and drug development professionals venturing into bioconjugation,

the strategic selection of a linker molecule is paramount. Methoxy-poly(ethylene glycol)-11-

hydroxyl (m-PEG11-OH) has emerged as a versatile and valuable tool in this field. Its defined

length, hydrophilicity, and terminal hydroxyl group offer a controllable platform for modifying

proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of

m-PEG11-OH, including its core properties, detailed experimental protocols for its activation

and conjugation to proteins, and a visual representation of the bioconjugation workflow.

Core Concepts and Properties of m-PEG11-OH
m-PEG11-OH is a monodisperse polyethylene glycol (PEG) derivative with a methoxy cap at

one end and a reactive hydroxyl group at the other. The PEG chain, consisting of 11 ethylene

glycol units, imparts increased water solubility and biocompatibility to the conjugated molecule.

[1] This can lead to improved pharmacokinetic and pharmacodynamic properties of therapeutic

proteins, such as enhanced in vivo stability, reduced immunogenicity, and prolonged circulation

half-life. The terminal hydroxyl group, while relatively unreactive on its own, serves as a crucial

handle for chemical activation, enabling its covalent attachment to various functional groups on

a target biomolecule.

Table 1: Physicochemical Properties of m-PEG11-OH
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Property Value Reference

Chemical Formula C23H48O12 [1][2]

Molecular Weight 516.62 g/mol [1][3]

CAS Number 114740-40-8 [1]

Synonyms

Methoxyundecaethylene

glycol, O-Methyl-

undecaethylene glycol

[1][2]

Appearance Colorless to light yellow liquid [3]

Solubility
Soluble in water, DMSO, and

other organic solvents
[3]

Purity ≥95% [1]

Storage
-5°C, protected from sunlight

and moisture
[1]

Experimental Protocols
The utility of m-PEG11-OH in bioconjugation hinges on the activation of its terminal hydroxyl

group to create a more reactive species capable of forming stable covalent bonds with

biomolecules. A common strategy involves a two-step process:

Activation of the Hydroxyl Group: Conversion of the hydroxyl group into a better leaving

group, such as a tosylate.

Conjugation to the Target Biomolecule: Reaction of the activated PEG with a nucleophilic

functional group on the target molecule, typically a primary amine on a protein.

Below are detailed protocols for these key experimental steps.

Protocol 1: Activation of m-PEG11-OH via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of m-PEG11-OH to a

tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
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Materials:

m-PEG11-OH

Dry Dichloromethane (DCM)

Pyridine or Triethylamine (TEA)

p-Toluenesulfonyl chloride (TsCl)

Water

Brine solution

Anhydrous sodium sulfate

Thin Layer Chromatography (TLC) supplies

Rotary evaporator

Procedure:

Reaction Setup: Dissolve m-PEG11-OH (1 equivalent) in dry DCM (10 volumes) in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C

using an ice bath.

Addition of Base and Tosyl Chloride: To the cooled solution, add pyridine or triethylamine (1.5

equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

Reaction: Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to

completion (as monitored by TLC), allow the mixture to warm to room temperature and stir

for an additional 2 hours.

Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a

separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with

DCM (2 x 10 volumes).
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Washing: Combine the organic layers and wash successively with water (2 x 10 volumes)

and brine solution.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

tosylated product, m-PEG11-OTs.

Protocol 2: Conversion to m-PEG11-N3 (Azide) and
Subsequent Reduction to m-PEG11-NH2 (Amine)
The tosylated PEG can be converted to an amine-terminated PEG, which can then be reacted

with a carboxyl group on a target molecule.

Materials:

m-PEG11-OTs

Sodium azide (NaN3)

Dimethylformamide (DMF)

Triphenylphosphine (PPh3)

Tetrahydrofuran (THF)

Water

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Azide Substitution: Dissolve m-PEG11-OTs (1 equivalent) in DMF and add sodium azide (1.5

equivalents). Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the

reaction by TLC. After completion, cool the reaction, dilute with water, and extract the product

with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

magnesium sulfate, and concentrate to yield m-PEG11-N3.
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Staudinger Reduction: Dissolve the m-PEG11-N3 (1 equivalent) in a mixture of THF and

water. Add triphenylphosphine (1.2 equivalents) and stir the reaction at room temperature for

8-12 hours. Upon completion, concentrate the solvent and purify the resulting m-PEG11-

NH2 by column chromatography.

Protocol 3: Conjugation of Activated m-PEG11-NHS
Ester to a Protein
This protocol outlines the reaction of a commercially available or synthesized N-

Hydroxysuccinimide (NHS) ester-activated m-PEG11 with primary amines (e.g., lysine

residues) on a protein.

Materials:

Protein of interest

m-PEG11-NHS Ester

Conjugation Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer (100 mM), pH

7.2-8.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Desalting columns or dialysis equipment for purification

Procedure:

Reagent Preparation:

Dissolve the protein in the Conjugation Buffer to a known concentration (e.g., 1-10

mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

Immediately before use, dissolve the m-PEG11-NHS ester in anhydrous DMSO or DMF to

create a stock solution (e.g., 100 mg/mL).

Conjugation Reaction:
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Add a 10- to 50-fold molar excess of the m-PEG11-NHS ester stock solution to the protein

solution. The final concentration of the organic solvent should be kept below 10% to avoid

protein denaturation.

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C

with gentle mixing.

Quenching the Reaction:

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by

hydrolyzing any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Protein:

Remove unreacted PEG, hydrolyzed PEG, and quenching reagents from the PEGylated

protein conjugate using size-exclusion chromatography (SEC), ion-exchange

chromatography (IEX), or dialysis.

SEC: Effective for separating the larger PEGylated protein from smaller unreacted PEG

molecules.[1]

IEX: Can separate PEGylated proteins from un-PEGylated protein based on changes in

surface charge after PEGylation. It can also be used to separate mono-PEGylated from

multi-PEGylated species.

Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated

and un-PEGylated proteins.

The choice of purification method will depend on the properties of the protein and the

degree of PEGylation.

Visualization of the Bioconjugation Workflow
The following diagram illustrates the key steps in the activation of m-PEG11-OH and its

subsequent conjugation to a protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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